molecular formula C15H14N4O B2751455 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide CAS No. 306290-62-0

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide

Cat. No. B2751455
CAS RN: 306290-62-0
M. Wt: 266.304
InChI Key: DYDIDGYTSMKNRT-UHFFFAOYSA-N
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Description

“2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide” is a compound that has been characterized and tested in organic field-effect transistors (OFETs) . It’s part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core .


Synthesis Analysis

The compound is part of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids that were successfully synthesized . Their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The electronic and molecular structures of these compounds were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .


Physical And Chemical Properties Analysis

The compounds were tested in a top-contact/bottom-gate thin film transistor architecture, and they behave as p-type semiconductors . This indicates that they have certain electronic properties that make them suitable for use in such devices .

Scientific Research Applications

These applications highlight the versatility of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(4-methylphenyl)acetamide across diverse fields. Researchers continue to explore its properties and potential novel applications, underscoring its significance in materials science, chemistry, and industrial processes . If you need further details or have additional queries, feel free to ask! 😊

Mechanism of Action

The compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . In addition, these hybrids showed acceptable correlation with bioassay results in regression plots generated by 2D QSAR models .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-14-5-3-2-4-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDIDGYTSMKNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide

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